molecular formula C16H22N2O3 B14381614 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- CAS No. 90183-04-3

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-

Katalognummer: B14381614
CAS-Nummer: 90183-04-3
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: UQETVHDWCWMLLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a benzamide core linked to an azabicyclo[2.2.2]octane moiety, which is further substituted with methoxy groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- typically involves multiple steps. One common approach is the reaction of a benzamide derivative with an azabicyclo[2.2.2]octane precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and organic solvents like dichloromethane can be employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- involves its interaction with specific molecular targets. It can bind to receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

90183-04-3

Molekularformel

C16H22N2O3

Molekulargewicht

290.36 g/mol

IUPAC-Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C16H22N2O3/c1-20-13-7-12(8-14(9-13)21-2)16(19)17-15-10-18-5-3-11(15)4-6-18/h7-9,11,15H,3-6,10H2,1-2H3,(H,17,19)

InChI-Schlüssel

UQETVHDWCWMLLZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)NC2CN3CCC2CC3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.